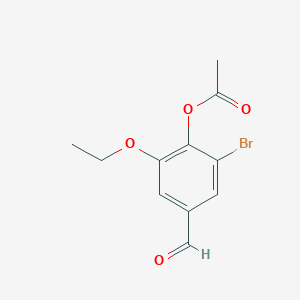

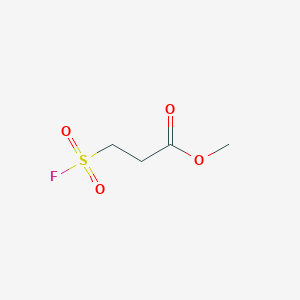

2-Bromo-6-ethoxy-4-formylphenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds typically involves regioselective halogenation, etherification, and other reactions that introduce the desired functional groups onto the phenyl ring. For instance, "2-(3-Bromo-4-methoxyphenyl)acetic acid" was synthesized through regioselective bromination of 4-methoxyphenylacetic acid, yielding an 84% yield . Similarly, "1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindole-3-Ethoxycarbonyl" was synthesized through a series of reactions including sulfide etherification and Nenitzescu reactions . These methods could potentially be adapted for the synthesis of "2-Bromo-6-ethoxy-4-formylphenyl acetate".

Molecular Structure Analysis

The molecular structure of related bromo and ethoxy substituted phenyl compounds has been characterized using techniques such as X-ray diffraction, FT-IR, NMR, and UV/Vis spectroscopy . These studies reveal details about the conformation and geometry of the molecules, as well as the presence of specific tautomeric forms in the solid state and in solution .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various analyses. For example, the interactions between a bromo and ethoxy substituted phenyl compound and DNA bases were investigated using the electrophilicity-based charge transfer (ECT) method . The presence of a bromo substituent can significantly influence the electrophilic and nucleophilic properties of a molecule, which is crucial for understanding its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using computational methods such as density functional theory (DFT). These studies provide insights into molecular electrostatic potential (MEP), Fukui function (FF), nonlinear optical properties (NLO), and natural bond orbital (NBO) analyses . Additionally, the thermodynamic properties such as heat capacity, entropy, enthalpy, and Gibbs free energy have been evaluated to understand the stability and reactivity of these compounds .

Scientific Research Applications

Organic Synthesis and Material Science

Brominated compounds are pivotal in organic synthesis, often serving as precursors for further functionalization due to the reactivity of the bromine atom. The presence of an ethoxy group can influence the solubility and reactivity of compounds, making them suitable for various synthetic pathways. Formyl groups are crucial for forming carbon-carbon bonds, serving as a stepping stone for synthesizing complex molecules.

For example, brominated phenols and their derivatives are used in the synthesis of flame retardants, indicating the role of bromine in enhancing material properties (Koch & Sures, 2018; Zuiderveen, Slootweg, & de Boer, 2020). Similarly, phosphonic acid preparations, involving various functional groups, underscore the versatility of such compounds in designing materials with specific functionalities (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Environmental Studies

Brominated organic compounds also have significant environmental implications. Studies on their degradation, environmental fate, and ecotoxicology provide insights into the impacts of chemical pollutants (Ying, Williams, & Kookana, 2002). Understanding these aspects is crucial for developing strategies to mitigate pollution and protect ecosystems.

Analytical Chemistry

In analytical chemistry, the development of fluorescent chemosensors based on specific functional groups highlights the application of complex organic molecules in detecting various analytes (Roy, 2021). Such research applications demonstrate the utility of chemically diverse molecules in sensing technologies.

Safety and Hazards

properties

IUPAC Name |

(2-bromo-6-ethoxy-4-formylphenyl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHQLIWJIZLBOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-ethoxy-4-formylphenyl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

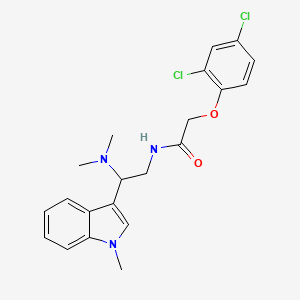

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2552314.png)

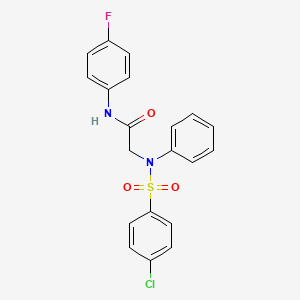

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552318.png)

![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2552320.png)

![(5-methylpyrazin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2552325.png)

![4-[2-(5-Methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2552330.png)

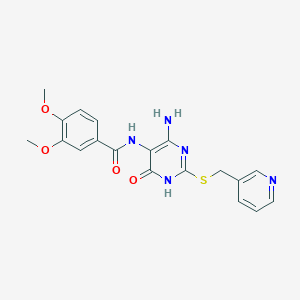

![2-(benzylthio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2552334.png)